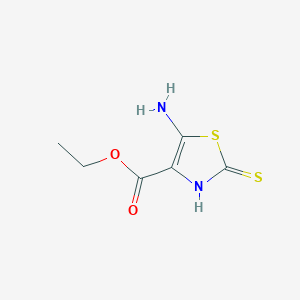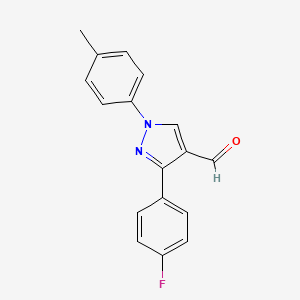
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential biological activities. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of pyrazole derivatives, including those similar to "3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde," often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that is widely used to introduce aldehyde groups into aromatic compounds. This method is also employed in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are then used to create novel Schiff bases with antimicrobial activity .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, including infrared spectroscopy, NMR, and X-ray crystallography. For instance, the structure of an intermediate in the synthesis of similar compounds was investigated by X-ray crystallography . The optimized molecular structure and vibrational frequencies of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied both experimentally and theoretically, providing insights into the stability of the molecule and possible sites for electrophilic and nucleophilic attacks .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with different amines and CH-acids leads to the formation of new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline . These reactions highlight the versatility of pyrazole derivatives as intermediates in the synthesis of complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated in solvents with different polarities, revealing variations in extinction coefficients and quantum yield . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, which could affect its reactivity .
Scientific Research Applications
Infrared Spectrum, Structural and Optical Properties
- Study Focus : Analyzed the molecular structure, vibrational frequencies, and corresponding vibrational assignments of 3-(4-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
- Findings : Found that the compound might exhibit phosphodiesterase inhibitory activity due to specific molecular features like the fluorine atom and carbonyl group.
- Source : (Mary et al., 2015)
Synthesis and Crystal Structures
- Study Focus : Synthesized four pyrazole compounds including 3-(4-fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde and analyzed their crystal structures.
- Findings : Described the dihedral angles formed between the pyrazole and the fluoro-substituted rings, contributing to structural insights.
- Source : (Loh et al., 2013)
Synthesis of Aza- and Diazaphenanthrene Derivatives
- Study Focus : Explored the use of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde in synthesizing new derivatives of benzo[f]quinoline and other compounds.
- Findings : The study highlighted the role of this compound in creating various derivatives with potential applications.
- Source : (Kozlov & Gusak, 2007)
Antimicrobial Activity of Novel Chitosan Schiff Bases
- Study Focus : Investigated the antimicrobial activity of chitosan Schiff bases derived from heteroaryl pyrazole derivatives.
- Findings : Demonstrated that the antimicrobial activity depended on the type of Schiff base moiety, indicating the compound's potential in creating effective antimicrobials.
- Source : (Hamed et al., 2020)
Synthesis and Biological Activity of Pyrazole Derivatives
- Study Focus : Synthesized and tested various 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives for biological activities.
- Findings : Reported on the synthesis process, spectroscopic data, and the toxicity of these derivatives, providing insights into their potential uses in biological applications.
- Source : (Selvam et al., 2011)
properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDMVGDKSYMHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163756 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
618098-45-6 |
Source


|
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

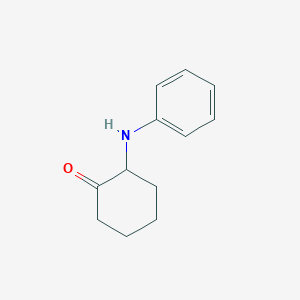
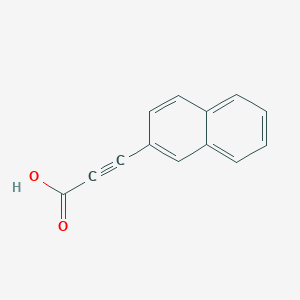
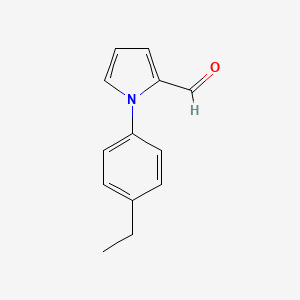
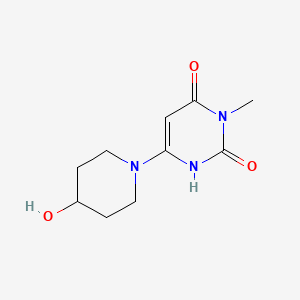
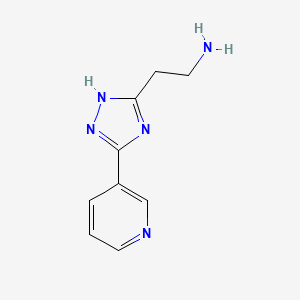
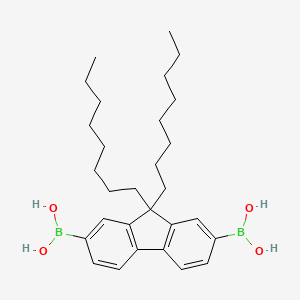
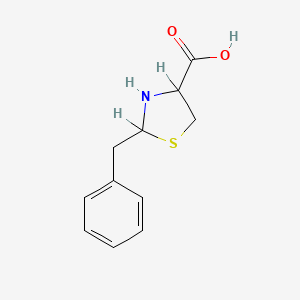
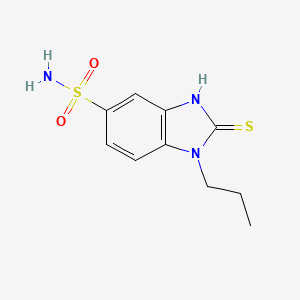
![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)
![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)
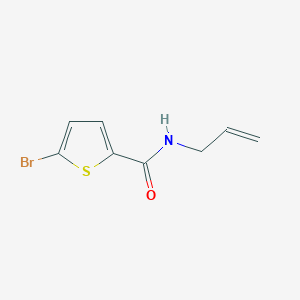
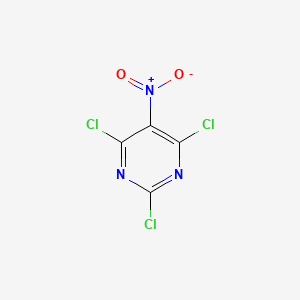
![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)
